molecular formula C20H15ClO3 B6411771 3-(3-Benzyloxyphenyl)-4-chlorobenzoic acid CAS No. 1261912-41-7

3-(3-Benzyloxyphenyl)-4-chlorobenzoic acid

Cat. No.: B6411771
CAS No.: 1261912-41-7
M. Wt: 338.8 g/mol
InChI Key: ZBXMQXJMSBBNNU-UHFFFAOYSA-N
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Description

3-(3-Benzyloxyphenyl)-4-chlorobenzoic acid is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a chlorobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Benzyloxyphenyl)-4-chlorobenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-benzyloxyphenylboronic acid and 4-chlorobenzoic acid.

    Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to couple the 3-benzyloxyphenylboronic acid with 4-chlorobenzoic acid.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The chlorobenzoic acid moiety can be reduced to form the corresponding benzyl alcohol.

    Substitution: The chlorine atom on the benzoic acid ring can be substituted with various nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Benzyloxybenzaldehyde or benzyloxybenzoic acid.

    Reduction: 3-(3-Benzyloxyphenyl)-4-chlorobenzyl alcohol.

    Substitution: 3-(3-Benzyloxyphenyl)-4-aminobenzoic acid or 3-(3-Benzyloxyphenyl)-4-thiolbenzoic acid.

Scientific Research Applications

3-(3-Benzyloxyphenyl)-4-chlorobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in binding studies with proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-Benzyloxyphenyl)-4-chlorobenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group can enhance binding affinity through hydrophobic interactions, while the chlorobenzoic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 3-Benzyloxyphenylboronic acid
  • 4-Chlorobenzoic acid
  • 3-(Benzyloxy)phenylacetic acid

Comparison:

  • 3-Benzyloxyphenylboronic acid: Similar in structure but lacks the chlorobenzoic acid moiety, making it less versatile in certain chemical reactions.
  • 4-Chlorobenzoic acid: Contains the chlorobenzoic acid moiety but lacks the benzyloxy group, limiting its binding interactions.
  • 3-(Benzyloxy)phenylacetic acid: Similar in structure but has an acetic acid group instead of a benzoic acid group, affecting its reactivity and applications.

Uniqueness: 3-(3-Benzyloxyphenyl)-4-chlorobenzoic acid is unique due to the presence of both the benzyloxy and chlorobenzoic acid groups, which confer distinct chemical reactivity and binding properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-chloro-3-(3-phenylmethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClO3/c21-19-10-9-16(20(22)23)12-18(19)15-7-4-8-17(11-15)24-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXMQXJMSBBNNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=C(C=CC(=C3)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692238
Record name 3'-(Benzyloxy)-6-chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261912-41-7
Record name 3'-(Benzyloxy)-6-chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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